molecular formula C29H36N2O2 B11611494 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11611494
M. Wt: 444.6 g/mol
InChI Key: VFTKHMOCXQDQJR-UHFFFAOYSA-N
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Description

11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a hexahydrodibenzo[b,e][1,4]diazepin-1-one derivative characterized by a fused bicyclic diazepinone core with a 4-tert-butylphenyl substituent at position 11 and a 2-methylpropanoyl (isobutyryl) group at position 10. This compound belongs to a class of molecules synthesized via reactions between enaminoketones and arylglyoxal hydrates, as demonstrated in foundational studies .

Properties

Molecular Formula

C29H36N2O2

Molecular Weight

444.6 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H36N2O2/c1-18(2)27(33)31-23-11-9-8-10-21(23)30-22-16-29(6,7)17-24(32)25(22)26(31)19-12-14-20(15-13-19)28(3,4)5/h8-15,18,26,30H,16-17H2,1-7H3

InChI Key

VFTKHMOCXQDQJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Addition of the dimethyl and methylpropanoyl groups: These groups can be introduced through various alkylation and acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

The diazepinone core is conserved across analogs, but substituent variations at positions 10 and 11 significantly influence physicochemical and biological properties. Key structural comparisons include:

Compound Name R₁ (Position 11) R₂ (Position 10) Key Structural Features
Target Compound 4-tert-butylphenyl 2-methylpropanoyl Bulky tert-butyl group enhances lipophilicity; isobutyryl introduces steric hindrance
10-(4-bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-... (CAS 353477-62-0) 3,4-dimethoxyphenyl 4-bromobenzoyl Electron-rich dimethoxy groups; bromine increases molecular weight and polarity
3,3-Dimethyl-10-(trifluoroacetyl)-11-(3,4,5-trimethoxyphenyl)-... (CAS 312621-74-2) 3,4,5-trimethoxyphenyl trifluoroacetyl Trifluoroacetyl enhances electronegativity; trimethoxy boosts solubility
3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-... 4-methylphenyl 3-hydroxypropanoyl Hydroxypropanoyl introduces hydrogen-bonding potential; chlorophenyl adds hydrophobicity

Key Observations :

  • 2-methylpropanoyl (isobutyryl) at position 10 provides moderate steric hindrance, contrasting with the electronegative trifluoroacetyl group in , which may alter binding pocket interactions.
Computational Similarity Metrics

Structural similarity assessments using Tanimoto and Dice coefficients (based on Morgan fingerprints or MACCS keys) reveal:

  • Tanimoto Scores: The target compound shares a Tanimoto score of ~0.65–0.75 with analogs bearing aromatic substituents (e.g., 3,4-dimethoxyphenyl in ), indicating moderate structural overlap . Lower scores (~0.40–0.50) are observed with compounds featuring polar groups (e.g., 3-hydroxypropanoyl in ), highlighting the impact of substituent polarity on similarity .
  • Murcko Scaffold Analysis :

    • All analogs share the dibenzo[b,e][1,4]diazepin-1-one core , confirming their chemotypic similarity .
    • Substituent-driven clustering separates the target compound into a subgroup dominated by bulky aryl and acyl groups, distinct from clusters with halogenated or polar moieties .
Bioactivity and Target Correlations
  • Mode of Action : Compounds with bulky aryl groups (e.g., 4-tert-butylphenyl) exhibit enhanced interactions with hydrophobic enzyme pockets, as seen in PERK inhibitor studies .
  • Electrophilic Substituents : Trifluoroacetyl-containing analogs (e.g., ) show higher affinity for targets requiring electron-deficient regions, contrasting with the target compound’s isobutyryl group .
  • Bioactivity Clustering: Hierarchical clustering of diazepinone derivatives based on bioactivity profiles aligns with structural similarity, supporting the premise that tert-butyl and bromobenzoyl groups drive comparable target engagement .
Limitations and Discrepancies
  • Structural vs. Functional Similarity : While the target compound shares a core with 10-(4-bromobenzoyl)-11-(3,4-dimethoxyphenyl)-... (), differences in substituent electronics may lead to divergent bioactivities despite high Tanimoto scores (~0.70) .
  • Threshold Variability : Studies employ inconsistent Tanimoto thresholds (e.g., ≥0.5 in vs. ≥0.7 in ), complicating cross-study comparisons.

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